molecular formula C5H2BrNO B2711788 4-Bromofuran-3-carbonitrile CAS No. 2092194-35-7

4-Bromofuran-3-carbonitrile

Cat. No.: B2711788
CAS No.: 2092194-35-7
M. Wt: 171.981
InChI Key: XXTXJIKGMIRDNV-UHFFFAOYSA-N
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Description

4-Bromofuran-3-carbonitrile is an organic compound with the molecular formula C5H2BrNO. It is a derivative of furan, a heterocyclic aromatic compound, and contains both a bromine atom and a nitrile group attached to the furan ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromofuran-3-carbonitrile can be synthesized through several methods. One common approach involves the bromination of furan-3-carbonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position on the furan ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Bromofuran-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furan derivatives, while oxidation and reduction can lead to different oxidation states of the furan ring .

Scientific Research Applications

4-Bromofuran-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromofuran-3-carbonitrile involves its interaction with various molecular targets and pathways. The bromine atom and nitrile group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromofuran-3-carbonitrile is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromofuran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO/c6-5-3-8-2-4(5)1-7/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTXJIKGMIRDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CO1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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